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Compound of Interest

Compound Name: 1-(4-Nitrophenyl)piperidine

Cat. No.: B1293623 Get Quote

Molecular Docking Analysis: Target Binding
Affinity
Molecular docking simulations are crucial for predicting the binding orientation and affinity of a

ligand to a protein target. Various analogues of 1-(4-Nitrophenyl)piperidine have been

investigated against a range of biological targets to elucidate their mechanism of action and

inhibitory potential.

For instance, a study on a novel analogue, '2-(4-allylpiperazin-1-yl)-1-(1-(4-nitrophenyl)-1H-

tetrazol-5-yl)ethanone', revealed promising binding affinity towards Escherichia coli (PDB ID:

1KZN) with a docking score of -5.53 Kcal/mol, indicating a strong binding interaction.[1]

Conversely, its affinity for Candida albicans (PDB ID: 1AI9) was weaker.[1] Similarly, docking

studies on p-nitrophenyl hydrazones, which share the p-nitrophenyl moiety, have identified

potent multi-target inhibitors of COX-2, 5-LOX, and H+/K+ ATPase, highlighting key interactions

with amino acid residues essential for anti-inflammatory activity.[2][3]

Table 1: Comparative Molecular Docking Scores
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Compound/An
alogue Class

Target Protein
(PDB ID)

Docking Score
(kcal/mol)

Key
Interacting
Residues

Reference

2-(4-

allylpiperazin-1-

yl)-1-(1-(4-

nitrophenyl)-1H-

tetrazol-5-

yl)ethanone

E. coli DNA

gyrase B (1KZN)
-5.53

ASP73, VAL71,

GLN72, ARG76,

ILE78, PRO79

[1]

2-(4-

allylpiperazin-1-

yl)-1-(1-(4-

nitrophenyl)-1H-

tetrazol-5-

yl)ethanone

C. albicans

lanosterol 14-

alpha-

demethylase

(1AI9)

-0.72 - [1]

Phenyl

Piperidine

Derivatives

Serotonin

Transporter

(SERT)

Not Specified
Glu33, Asp395,

Arg26
[4]

Phenyl

Piperidine

Derivatives

Neurokinin 1

Receptor (NK1R)
Not Specified

Ala30, Lys7,

Asp31, Phe5,

Tyr82

[4]

p-Nitrophenyl

Hydrazones

Cyclooxygenase-

2 (COX-2)
Not Specified

Arg513, Tyr385,

Ser530
[2][3]

Experimental Protocol: Molecular Docking
A typical molecular docking protocol involves the following steps:

Protein Preparation: The 3D crystal structure of the target protein is obtained from the

Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed.

Hydrogen atoms are added, and charges are assigned to the protein structure.

Ligand Preparation: The 2D structure of the ligand (e.g., 1-(4-Nitrophenyl)piperidine
analogue) is drawn using chemical drawing software and converted to a 3D structure. The
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geometry is optimized, and charges are assigned using a force field like MMFF94.

Active Site Definition: The binding site for docking is defined, typically based on the location

of the co-crystallized ligand in the original PDB file or through cavity detection algorithms.

Docking Simulation: A docking program (e.g., AutoDock, ArgusLab, Schrödinger Suite) is

used to place the ligand in the defined active site in various conformations and orientations.

[1][5]

Scoring and Analysis: A scoring function calculates the binding energy (e.g., in kcal/mol) for

each pose. The pose with the lowest binding energy is generally considered the most

favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the

ligand and protein residues are then analyzed.[5]

Visualization: Molecular Docking Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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